![molecular formula C22H26N2O2 B13123497 1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione CAS No. 19756-53-7](/img/structure/B13123497.png)
1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two sec-butylamino groups attached to the anthracene-9,10-dione core. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,4-Dihydroxyanthracene-9,10-dione
Reagent: Sec-butylamine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In industrial settings, the production of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The sec-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and a precursor for the synthesis of other organic compounds.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized as a colorant in textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a potential candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with similar properties.
Uniqueness
1,4-BIS(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific sec-butylamino substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
19756-53-7 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1,4-bis(butan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-5-13(3)23-17-11-12-18(24-14(4)6-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-14,23-24H,5-6H2,1-4H3 |
InChI-Schlüssel |
HTADFTZWGKIIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C2C(=C(C=C1)NC(C)CC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


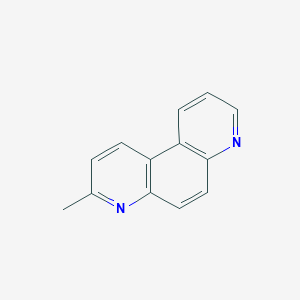
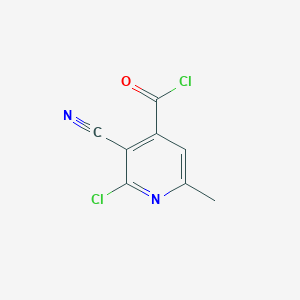
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

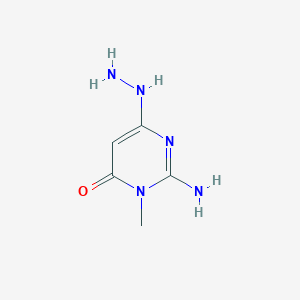
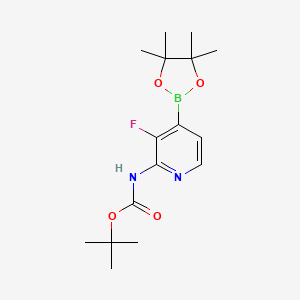
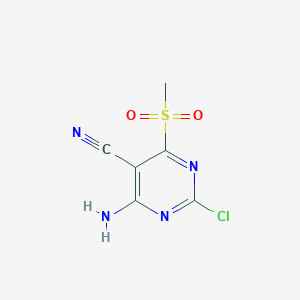
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

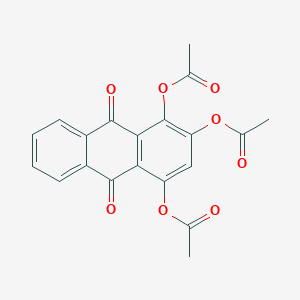
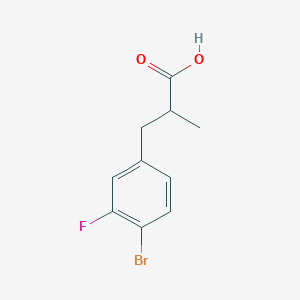

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
